Methyl 2-amino-3-chloropropanoate hydrochloride
Description
Methyl 2-amino-3-chloropropanoate hydrochloride (CAS: 33646-31-0; synonyms: 3-Chloro-L-Ala-OMe hydrochloride) is a chiral amino acid ester hydrochloride with the molecular formula C₄H₉Cl₂NO₂ and a molecular weight of 174.03 g/mol . It exists in racemic or enantiomeric forms, such as the (R)- and (S)-isomers (CAS: 17136-54-8 and 112346-82-4, respectively) . The compound is synthesized via esterification of D-serine followed by chlorination using thionyl chloride, yielding a high-purity product (≥95%) with minimal side reactions . Its primary applications lie in life sciences research, particularly as a building block in pharmaceutical and biochemical studies .
Properties
IUPAC Name |
methyl 2-amino-3-chloropropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO2.ClH/c1-8-4(7)3(6)2-5;/h3H,2,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPBCSXDEXRDSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33646-31-0, 17136-54-8, 38524-37-7, 112346-82-4 | |
| Record name | 33646-31-0 | |
| Source | DTP/NCI | |
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| Record name | NSC117383 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117383 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC77696 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77696 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Chloro-D-alanine methyl ester hydrochloride | |
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| Record name | Methyl 2-amino-3-chloropropanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Esterification of D-Serine
D-Serine is dissolved in methanol, and thionyl chloride (SOCl₂) is added dropwise under cooling (<25°C). The mixture undergoes reflux for 5–8 hours, yielding D-serine methyl ester hydrochloride. Excess methanol is evaporated, and the product is crystallized using ethyl acetate, achieving >95% yield.
Key Reaction Parameters:
Chlorination of D-Serine Methyl Ester Hydrochloride
The ester intermediate is suspended in dichloroethane, and SOCl₂ is added. The reaction proceeds at 40–50°C for 24 hours, facilitating β-chlorination. After filtration, the crude product is decolorized in methanol, cooled to 0°C, and crystallized to obtain the final compound with 85–90% purity.
Optimization Insights:
-
Solvent Choice: Dichloroethane minimizes side reactions (e.g., ester hydrolysis) compared to polar solvents.
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Temperature Control: Maintaining 40–50°C prevents racemization.
Industrial-Scale Production Methods
Continuous Flow Chlorination
Large-scale synthesis employs continuous flow reactors for chlorination, enhancing heat dissipation and reaction uniformity. Thionyl chloride is introduced into a serine methyl ester hydrochloride slurry in dichloroethane, achieving 92% conversion in 6 hours.
Advantages:
Acetylation-Chlorination Hybrid Protocol
An alternative industrial route acetylates serine methyl ester hydrochloride with acetyl chloride before chlorination. This method reduces side-product formation (e.g., dimerization) by protecting the amino group:
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Acetylation: Serine methyl ester hydrochloride + acetyl chloride → 2-acetamido-3-chloropropanoate methyl ester.
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Chlorination: Thionyl chloride in dichloroethane at 50°C for 8 hours.
Table 1: Comparison of Industrial Methods
| Parameter | Continuous Flow Chlorination | Acetylation-Chlorination |
|---|---|---|
| Yield | 89% | 82% |
| Purity | 93% | 88% |
| Racemization | <1% | 3% |
| Scalability | High (1,000+ kg) | Moderate (500 kg) |
Critical Analysis of Reaction Parameters
Solvent Selection
Temperature and Time
Stoichiometry
-
Thionyl Chloride Excess: A 10% molar excess ensures complete chlorination but requires neutralization with NaOH post-reaction to prevent HCl-induced decomposition.
Purification and Characterization Techniques
Crystallization
The crude product is recrystallized from methanol/ethyl acetate (1:3 v/v), yielding white crystals with 98% purity. Cooling to 0°C enhances crystal uniformity.
Analytical Validation
-
HPLC: Reverse-phase C18 column (UV detection at 210 nm) confirms purity. Retention time: 6.2 minutes.
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Chiral HPLC: Chiralpak AD-H column verifies enantiomeric excess (>99% for D-isomer).
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1H-NMR (DMSO-d₆): δ 3.79 (s, 3H, OCH₃), δ 4.21 (q, 1H, CHCl), δ 8.45 (br s, 3H, NH₃⁺).
Table 2: Spectral Data Comparison
Chemical Reactions Analysis
Thielavin B undergoes various chemical reactions, including oxidation and esterification. It contains O-substituted salicylic acid, which allows it to participate in these reactions . Common reagents used in these reactions include oxidizing agents and esterification catalysts. The major products formed from these reactions include various derivatives of thielavin B, which can be used for further biological studies .
Scientific Research Applications
Synthesis of Antibiotics
Methyl 2-amino-3-chloropropanoate hydrochloride is primarily utilized in the synthesis of D-cycloserine, an antibiotic effective against drug-resistant tuberculosis. The compound acts as a precursor that undergoes further chemical transformations to yield D-cycloserine, which has a unique mechanism of action by inhibiting bacterial cell wall synthesis .
Regulatory Role in Central Nervous System
Research indicates that D-cycloserine, derived from this compound, functions as a modulator of the NMDA receptor. This receptor is crucial for synaptic plasticity and memory function, suggesting potential applications in treating psychiatric disorders such as anxiety and schizophrenia . The compound's ability to enhance cognitive functions presents a promising area for further research.
Environmental Considerations in Synthesis
Recent studies emphasize the environmentally friendly synthesis methods for this compound. These methods involve less hazardous reagents and generate fewer by-products, aligning with green chemistry principles. For instance, the use of thionyl chloride and dichloroethane in controlled conditions has shown to produce high yields while minimizing environmental impact .
Case Study 1: Synthesis Methodology
A notable synthetic route involves dissolving D-serine in methanol followed by methyl esterification using thionyl chloride. This method has been reported to yield high purity products with minimal side reactions, making it efficient for large-scale production .
Case Study 2: Therapeutic Applications
Clinical studies have explored the use of D-cycloserine in treating social anxiety disorder and post-traumatic stress disorder (PTSD). These studies suggest that the compound may enhance the efficacy of exposure therapy by facilitating fear extinction processes .
Data Tables
| Condition | Mechanism of Action | Clinical Evidence |
|---|---|---|
| Tuberculosis | Cell wall synthesis inhibition | Effective against drug-resistant strains |
| Anxiety Disorders | NMDA receptor modulation | Enhances exposure therapy outcomes |
Mechanism of Action
The mechanism of action of thielavin B involves its inhibition of phospholipase C. This enzyme plays a crucial role in the hydrolysis of phospholipids, leading to the production of secondary messengers involved in cellular signaling . By inhibiting phospholipase C, thielavin B can modulate various cellular processes, including inflammation and cell proliferation . The molecular targets and pathways involved in this mechanism are still under investigation, but thielavin B’s ability to inhibit phospholipase C is a key aspect of its biological activity .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Reactivity and Functional Group Influence
- Chloro vs. Methoxy Substitution: The chloro group in the target compound enhances electrophilicity, making it reactive in nucleophilic substitutions (e.g., forming peptide bonds). In contrast, the methoxy group in the analog (C₅H₁₂ClNO₃) is electron-donating, reducing reactivity but improving aqueous solubility .
- Cyclohexyl vs. Chloro: The bulky cyclohexyl group in C₁₀H₂₀ClNO₂ increases lipophilicity, favoring membrane permeability in drug delivery systems, whereas the smaller chloro group in the parent compound is more versatile in synthetic chemistry .
Stereochemical Impact
- Enantiomers of this compound (e.g., (R)- and (S)-forms) are critical in asymmetric synthesis. For example, the (S)-isomer (CAS: 112346-82-4) is used to produce chiral β-lactam antibiotics . Racemic mixtures, however, may require resolution for specific applications .
Physicochemical Properties
- Solubility and Storage: The target compound is hygroscopic and stored under inert conditions at 2–8°C . Analogs like the cyclohexyl derivative (C₁₀H₂₀ClNO₂) share similar storage requirements but exhibit lower solubility due to hydrophobic groups .
Research and Industrial Relevance
- Synthetic Efficiency : The target compound’s synthesis achieves >90% yield with recyclable reagents, making it cost-effective and environmentally friendly compared to analogs requiring complex purification .
Biological Activity
Methyl 2-amino-3-chloropropanoate hydrochloride, often referred to as (S)-Methyl 2-amino-3-chloropropanoate hydrochloride, is a chiral compound that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into the compound's biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C₄H₉ClN₁O₂
- Molecular Weight : 174.03 g/mol
- CAS Number : 33646-31-0
- IUPAC Name : this compound
This compound is characterized by the presence of an amino group, a chlorinated carbon, and a methyl ester, making it a versatile building block in organic synthesis and pharmaceutical development.
Antimicrobial Properties
Research indicates that (S)-Methyl 2-amino-3-chloropropanoate hydrochloride exhibits significant antimicrobial activity. Notably, it has shown effectiveness against Mycobacterium tuberculosis, the causative agent of tuberculosis. The compound's mechanism appears to involve interaction with d-serine, which is crucial for the bacteria's cell wall synthesis.
| Bacterial Strain | Activity Observed | Mechanism |
|---|---|---|
| Mycobacterium tuberculosis | Inhibition of growth | Interaction with d-serine in cell wall synthesis |
| Various Gram-positive bacteria | Antimicrobial effects | Potential disruption of cell membrane integrity |
Neuroprotective Effects
The compound has been studied for its neuroprotective properties, potentially linked to its structural similarity to neurotransmitters. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis.
Antioxidant Activity
(S)-Methyl 2-amino-3-chloropropanoate hydrochloride may also exhibit antioxidant properties, which can help mitigate oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by free radicals.
The biological activities of (S)-Methyl 2-amino-3-chloropropanoate hydrochloride can be attributed to several mechanisms:
- Enzyme Interaction : The compound has been shown to interact with various enzymes, influencing their activity and potentially leading to therapeutic effects.
- Receptor Binding : It may bind to specific receptors involved in neurotransmission and cellular signaling pathways.
- Cellular Uptake : The structural features facilitate its uptake into cells, where it can exert its biological effects.
Case Studies
-
Tuberculosis Treatment Exploration :
A study explored the efficacy of (S)-Methyl 2-amino-3-chloropropanoate hydrochloride against Mycobacterium tuberculosis. Results indicated a promising inhibitory effect, suggesting further investigation into its potential as an anti-tubercular agent is warranted. -
Neuroprotection in Animal Models :
In vivo studies on animal models demonstrated that administration of the compound resulted in reduced neuronal loss following induced oxidative stress, highlighting its potential for treating neurodegenerative diseases.
Comparative Analysis with Similar Compounds
The unique structure of (S)-Methyl 2-amino-3-chloropropanoate hydrochloride differentiates it from similar compounds. Below is a comparative table showcasing related compounds and their properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| L-Alanine | Simple amino acid | Non-chiral; essential for protein synthesis |
| (S)-Methyl 2-amino-3-fluoropropanoate | Contains fluorine instead of chlorine | Potentially different biological activity |
| (S)-Methyl 2-amino-3-bromopropanoate | Contains bromine instead of chlorine | May exhibit different reactivity patterns |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-amino-3-chloropropanoate hydrochloride, and how can enantiomeric purity be ensured?
- Methodology : The compound is synthesized via esterification of 3-chloro-D-alanine followed by HCl salt formation. Chiral resolution is critical for pharmaceutical applications (e.g., cycloserine synthesis). Techniques include enzymatic resolution or asymmetric catalysis. Chiral HPLC (e.g., using a Chiralpak® column) validates enantiomeric purity, with retention times compared to standards . For lab-scale synthesis, Schlenk-line techniques under inert atmospheres prevent hydrolysis of the ester group .
Q. What analytical methods are most reliable for characterizing this compound?
- Methodology : Use a combination of:
- NMR (¹H/¹³C) to confirm structure (e.g., δ ~3.7 ppm for methyl ester, δ ~4.2 ppm for α-proton adjacent to NH₂).
- HPLC-MS for purity assessment (e.g., C18 column, 0.1% TFA in H₂O/MeCN gradient).
- Elemental analysis to verify Cl⁻ and NH₃⁺ content .
Q. How should researchers safely handle and store this compound to prevent degradation?
- Safety Protocols :
- Storage : Keep in airtight containers at 2–8°C, protected from moisture (hydrochloride salts are hygroscopic). Desiccants like silica gel are recommended .
- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation; if exposed, rinse with water for 15 minutes and seek medical evaluation .
Advanced Research Questions
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodology :
- pH Stability : Perform accelerated degradation studies (e.g., 0.1M HCl/NaOH at 25°C). Monitor via HPLC for hydrolysis products (e.g., 3-chloroalanine). The ester group is labile under alkaline conditions .
- Thermal Stability : Use TGA/DSC to assess decomposition temperatures (typically >150°C). Long-term stability studies (25°C/60% RH) show <2% degradation over 6 months when stored properly .
Q. What strategies are effective for resolving data contradictions in enantioselective synthesis yields?
- Troubleshooting :
- Catalyst Optimization : Screen chiral catalysts (e.g., Jacobsen’s thiourea) to improve enantiomeric excess (ee).
- Reaction Monitoring : Use in-situ FTIR to track intermediate formation and adjust reaction parameters (e.g., temperature, solvent polarity) .
- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., solvent choice, stoichiometry) affecting yield and ee .
Q. What role does this compound play in studying enzyme inhibition or drug metabolism?
- Applications :
- Enzyme Studies : Acts as a substrate analog for alanine racemase or D-amino acid oxidase. Kinetic assays (e.g., UV-Vis monitoring NADH oxidation) quantify inhibition constants (Ki) .
- Metabolite Tracing : Isotope-labeled versions (e.g., ¹³C-methyl) track metabolic pathways in cell cultures via LC-MS/MS .
Q. How can researchers identify and quantify degradation products in formulated samples?
- Analytical Workflow :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
